molecular formula C7H6Cl2N2 B1610985 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine CAS No. 91846-80-9

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine

Cat. No.: B1610985
CAS No.: 91846-80-9
M. Wt: 189.04 g/mol
InChI Key: OCPOKZIBPKWKKF-UHFFFAOYSA-N
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Description

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformation

  • The X-ray structure of a similar compound, 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine ligand (5-dppn), shows a trans/trans conformation, indicating the potential for detailed structural analysis in related compounds (Zaghal et al., 2009).

Self-Assembly in Metal Complexes

  • Ligands based on 3,6-di(2-pyridyl)pyridazine structures, including derivatives of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine, have been used to form complex metal structures like triple helicates and [2 × 2]-grids with zinc ions, showcasing their potential in creating sophisticated molecular architectures (Bodman & Fitchett, 2014).

Synthesis Methods and Applications

  • Various synthetic methods and applications for related pyridazine compounds have been explored, including cycloadditions and their use in creating complex structures, which could extend to the study of this compound (Hoogenboom, Moore, & Schubert, 2006).

Pharmaceutical and Antimicrobial Research

  • Compounds like 6,7-Dihydro-5H-cyclopenta[b] Pyridine, closely related to the chemical , have been used in pharmaceuticals, antimicrobial agents, and as intermediates in synthesizing plant protection agents, indicating a potential role for this compound in these fields (Chun, 2007).

Mechanism of Action

Target of Action

The primary targets of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other compounds .

Properties

IUPAC Name

1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOKZIBPKWKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572431
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91846-80-9
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-5H,6H,7H-cyclopenta[d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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